molecular formula C22H14BrNO2S B2829360 3-[(4-Bromophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid CAS No. 477886-46-7

3-[(4-Bromophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid

Cat. No.: B2829360
CAS No.: 477886-46-7
M. Wt: 436.32
InChI Key: FULMXDVNTAGJEM-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid is a synthetic quinoline derivative designed for advanced pharmacological research, particularly in the field of oncology. This compound is of significant interest in the discovery and development of targeted cancer therapies. Its molecular structure is based on the 2-phenylquinoline-4-carboxylic acid scaffold, which has been identified as a privileged structure in the design of potent histone deacetylase (HDAC) inhibitors . HDACs are a class of enzymes that play a key role in epigenetic regulation, and their overexpression is closely linked to tumorigenesis and cancer progression . Inhibition of HDACs can lead to cell cycle arrest and the promotion of apoptosis in cancer cells, making this compound a valuable tool for investigating these mechanisms . Furthermore, the strategic incorporation of the (4-bromophenyl)sulfanyl moiety is intended to enhance interactions within the hydrophobic channel of enzyme active sites, potentially improving selectivity and potency. The 4-quinolinecarboxylic acid group can also serve as a key pharmacophore in other therapeutic targets, such as dihydroorotate dehydrogenase (DHODH), an enzyme crucial in the de novo pyrimidine biosynthesis pathway . Inhibiting DHODH depletes nucleotide pools and halts cell cycle progression, providing another potential mechanism for its antiproliferative effects . Researchers can utilize this compound to probe these pathways, study its effects on cell cycle dynamics (such as inducing G2/M arrest), and evaluate its efficacy in promoting apoptosis in various cancer cell lines .

Properties

IUPAC Name

3-(4-bromophenyl)sulfanyl-2-phenylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrNO2S/c23-15-10-12-16(13-11-15)27-21-19(22(25)26)17-8-4-5-9-18(17)24-20(21)14-6-2-1-3-7-14/h1-13H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULMXDVNTAGJEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2SC4=CC=C(C=C4)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an isatin with an aryl methyl ketone in the presence of a base.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedländer synthesis, which involves the reaction of an aniline derivative with a carbonyl compound.

    Sulfenylation: The 4-bromophenylsulfanyl group is introduced via a sulfenylation reaction, where a thiol or disulfide reacts with the quinoline derivative in the presence of an oxidizing agent.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically involving the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline core or the bromophenyl group, potentially leading to the formation of dihydroquinoline derivatives or debrominated products.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Dihydroquinoline Derivatives: From reduction reactions.

    Substituted Quinoline Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 3-[(4-Bromophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The quinoline core is known for its presence in many biologically active molecules, including antimalarial and anticancer agents. Researchers explore its potential as a lead compound for the development of new drugs targeting various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it a candidate for applications in electronic devices.

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The quinoline core can intercalate with DNA, inhibit enzyme activity, or modulate receptor function, leading to its biological activity.

Comparison with Similar Compounds

Substituent Variations on the Sulfanyl Group

The sulfanyl group at position 3 is a critical site for modulation. Key analogs include:

Compound Name Substituent on Sulfanyl Molecular Formula CAS Number Key Properties/Activities References
3-[(4-Bromophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid 4-Bromophenyl C22H14BrNO2S 103914-52-9 High lipophilicity; antitumor potential
3-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid 4-Chlorophenyl C22H14ClNO2S 477867-85-9 Enhanced metabolic stability vs. Br analog
3-[(4-Methoxyphenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid 4-Methoxyphenyl C23H17NO3S 477867-89-3 Improved solubility; moderate anti-inflammatory activity
  • Bromine vs.
  • Methoxy Group : The methoxy substituent improves aqueous solubility due to its polar nature, as seen in anti-inflammatory derivatives .

Modifications on the Quinoline Core

Variations in the quinoline ring’s substitution pattern significantly alter bioactivity:

Compound Name Quinoline Substituents Molecular Formula Key Findings References
6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid 6-Br, 2-(4-Fluorophenyl) C16H9BrFNO2 Enhanced antitumor activity in colon cancer models
2-(4-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid 7-Cl, 8-Me, 2-(4-Bromophenyl) C17H11BrClNO2 Broad-spectrum cytotoxicity; improved pharmacokinetics
2-(3-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid 2-(3-Carboxy-4-hydroxyphenyl) C17H11NO5 Anti-gout activity; high renal excretion
  • Halogenation : Bromine and chlorine at positions 6 or 7 enhance cytotoxicity, likely via DNA intercalation or topoisomerase inhibition .
  • Carboxylic Acid Position : The 4-carboxylic acid group is crucial for metal chelation and enzyme binding, as seen in both antitumor and anti-gout applications .

Pharmacological and Physicochemical Properties

Antitumor Activity

  • NSC 368390 (DuP-785): A 4-quinolinecarboxylic acid derivative (6-fluoro-2-(2'-fluorobiphenyl)-3-methyl) showed >90% inhibition of human colon carcinoma xenografts at 20–40 mg/kg . Comparatively, this compound lacks direct antitumor data but shares structural motifs with active analogs.
  • Mechanistic Insights : Sulfanyl groups may act as Michael acceptors, covalently modifying cysteine residues in target proteins, while bromine enhances membrane permeability .

Q & A

Q. What are the key considerations for synthesizing 3-[(4-Bromophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid?

Answer: Synthesis requires optimization of reaction parameters such as:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution for sulfanyl group incorporation .
  • Temperature control : Reactions involving bromophenyl intermediates often require precise heating (80–120°C) to avoid side products like dehalogenation .
  • Reaction time : Extended times (>12 hours) improve yield but may increase decomposition risks; monitoring via TLC or HPLC is advised .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively isolates the target compound .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions, with deshielded signals for the sulfanyl group (~δ 3.5–4.5 ppm) and quinoline protons .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 420.04) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, with R-factors <0.05 indicating high precision .

Q. How should researchers handle safety and storage protocols for this compound?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods due to potential bromine vapor release .
  • Storage : Keep in airtight containers under inert gas (N2_2) at RT; avoid moisture to prevent hydrolysis .
  • Disposal : Follow hazardous waste guidelines (e.g., neutralization before incineration) .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to study structure-activity relationships (SAR)?

Answer:

  • Substituent variation : Replace the 4-bromophenyl group with electron-withdrawing (e.g., -CF3_3) or donating (-OCH3_3) groups to modulate electronic effects .
  • Core modification : Introduce methyl groups at the quinoline 6- or 8-positions to assess steric impacts on biological targets .
  • Bioisosteric replacement : Substitute the sulfanyl group with selenyl (-Se-) or amino (-NH-) groups to explore binding affinity changes .
  • Data-driven design : Use docking studies (e.g., AutoDock Vina) to predict interactions with target proteins like kinase enzymes .

Q. How can synthetic routes be optimized to improve yield and scalability?

Answer:

  • Catalyst screening : Pd-based catalysts (e.g., Pd(PPh3_3)4_4) enhance coupling efficiency in Suzuki-Miyaura reactions for phenyl group introduction .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) while maintaining >85% yield .
  • Flow chemistry : Continuous flow systems minimize intermediate degradation and enable gram-scale production .
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental toxicity .

Q. How should researchers address discrepancies in crystallographic data during structure validation?

Answer:

  • PLATON checks : Use the SQUEEZE tool to model disordered solvent molecules and correct electron density maps .
  • Twinning analysis : Employ TWINLAW in SHELXL to identify and refine twinned crystals, common in brominated compounds .
  • Thermal motion validation : Anisotropic displacement parameters (ADPs) should not exceed 0.1 Å2^2 for non-hydrogen atoms .
  • Cross-validation : Compare experimental X-ray data with DFT-optimized geometries (e.g., Gaussian 16) to confirm bond lengths/angles .

Q. What strategies are recommended for evaluating the compound’s biological activity in vitro and in vivo?

Answer:

  • In vitro assays :
    • Enzyme inhibition : Use fluorescence-based assays (e.g., kinase Glo) to measure IC50_{50} values .
    • Cellular cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with EC50_{50} <10 µM indicating potency .
  • In vivo models :
    • Pharmacokinetics : Assess oral bioavailability in rodent models; optimize formulations (e.g., PEGylation) if logP >5 .
    • Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in repeated-dose studies .

Q. How can researchers resolve contradictions in spectral data during characterization?

Answer:

  • Multi-technique validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) and compare with simulated spectra (e.g., ACD/Labs) .
  • Isotopic labeling : Synthesize 13^{13}C-labeled analogs to confirm ambiguous carbonyl or quinoline signals .
  • Computational modeling : Use DFT (B3LYP/6-31G*) to predict IR and UV-Vis spectra, identifying outliers due to solvent effects .

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